XLogP3 Lipophilicity Comparison: 2-Chloro-5-methyl vs. 2-Chloro-Only and 5-Methyl-Only Oxazole-4-carboxylic Acids
The target compound exhibits intermediate lipophilicity (XLogP3 = 1.6) that bridges the gap between its two closest mono-substituted analogs. The 2-chloro-only variant (2-chlorooxazole-4-carboxylic acid, CAS 706789-07-3) has an XLogP3 of 1.2, while the 5-methyl-only variant (5-methyloxazole-4-carboxylic acid, CAS 103879-58-9) has an XLogP3 of 0.6 [1]. The target compound is therefore 0.4 log units more lipophilic than the non-methylated 2-chloro analog and 1.0 log unit more lipophilic than the non-chlorinated 5-methyl analog—differences that correspond to approximately 2.5-fold and 10-fold increases in octanol-water partition coefficient, respectively [1]. This places the compound closer to the optimal lipophilicity range (LogP 1–3) associated with favorable oral absorption and membrane permeability in drug discovery contexts, while both mono-substituted comparators fall at or below the lower boundary of this range [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 2-Chlorooxazole-4-carboxylic acid: XLogP3 = 1.2; 5-Methyloxazole-4-carboxylic acid: XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. 2-chloro analog; ΔXLogP3 = +1.0 vs. 5-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025.04.14 release) |
Why This Matters
For medicinal chemistry programs, the target compound's lipophilicity sits closer to the drug-like sweet spot than either mono-substituted comparator, potentially translating to improved passive membrane permeability without the promiscuity risks associated with excessively high LogP.
- [1] PubChem Compound Summaries: CID 53406062 (target, XLogP3=1.6), CID 44182043 (2-chloro analog, XLogP3=1.2), CID 11355484 (5-methyl analog, XLogP3=0.6). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed April 2026). View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46(1–3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
